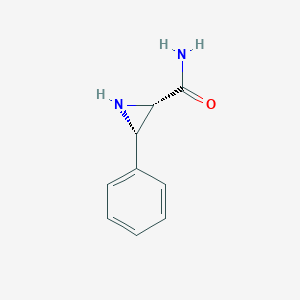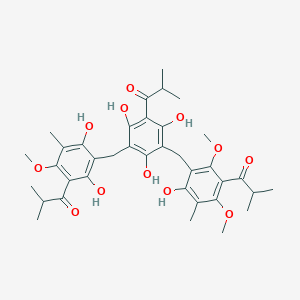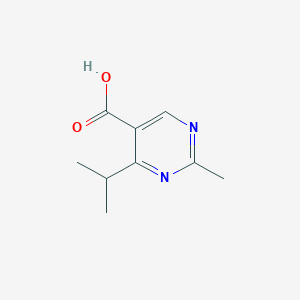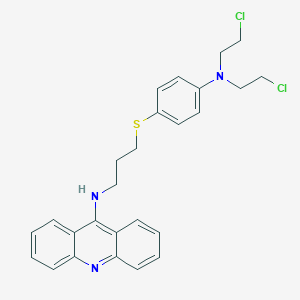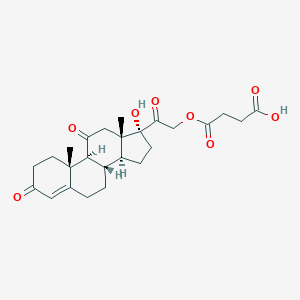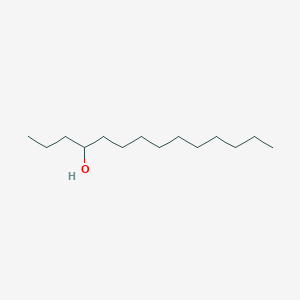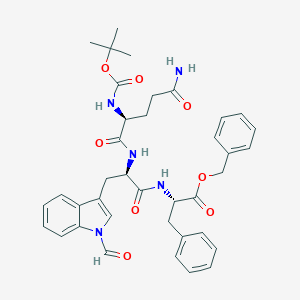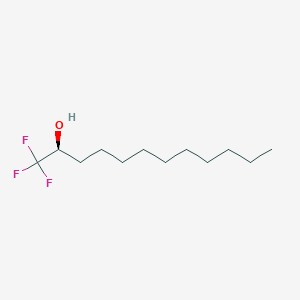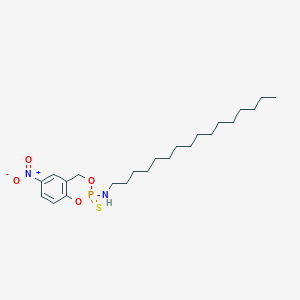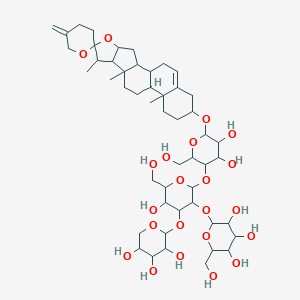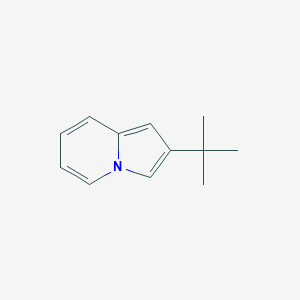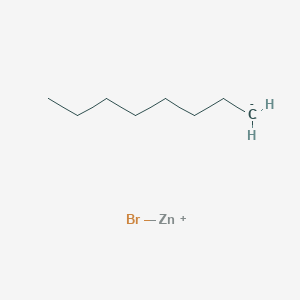
N-オクチル亜鉛ブロミド
概要
説明
N-Octylzinc bromide is an organozinc compound with the chemical formula C8H17ZnBr. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
科学的研究の応用
N-Octylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Material Science: Utilized in the preparation of novel materials with specific properties.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active compounds.
準備方法
Synthetic Routes and Reaction Conditions: N-Octylzinc bromide can be synthesized through the reaction of octyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically involves the activation of zinc metal using a catalyst like 1,2-dibromoethane and trimethylsilyl chloride. The process can be summarized as follows: [ \text{C8H17Br} + \text{Zn} \rightarrow \text{C8H17ZnBr} ]
Industrial Production Methods: In an industrial setting, the production of N-Octylzinc bromide may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent quality and yield of the product, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions: N-Octylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bonded alkyl group is transferred to an electrophile.
Addition Reactions: It can add to carbonyl compounds, forming alcohols after hydrolysis.
Coupling Reactions: It is used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Addition to Carbonyl Compounds: Reagents include aldehydes or ketones, and the reaction is often carried out in the presence of a Lewis acid catalyst.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used under inert atmosphere conditions.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Alkylated Products: Resulting from nucleophilic substitution reactions.
Coupled Products: Formed in cross-coupling reactions.
作用機序
The mechanism of action of N-Octylzinc bromide involves the transfer of the octyl group to an electrophile. The zinc atom acts as a Lewis acid, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
- N-Butylzinc Bromide
- N-Hexylzinc Bromide
- N-Decylzinc Bromide
Comparison: N-Octylzinc bromide is unique due to its specific alkyl chain length, which can influence its reactivity and solubility in various solvents. Compared to shorter-chain analogs like N-Butylzinc bromide, N-Octylzinc bromide may exhibit different reactivity patterns and selectivity in organic reactions. Its longer alkyl chain can also impact the physical properties of the resulting products, making it suitable for specific applications in material science and pharmaceuticals.
特性
IUPAC Name |
bromozinc(1+);octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWWBFIVWRIFIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


